molecular formula C26H23N3O B2539491 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-42-4

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2539491
CAS No.: 866347-42-4
M. Wt: 393.49
InChI Key: NCOYTRMNJCIFQN-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline core, a bicyclic heteroaromatic system combining pyrazole and quinoline rings. Key structural attributes include:

  • Position 8: A methoxy (-OCH₃) group, which enhances electron density and influences solubility .
  • Position 3: A 4-methylphenyl (p-tolyl) substituent, contributing steric bulk and lipophilicity.

This compound’s molecular formula is C₂₈H₂₅N₃O, with a monoisotopic mass of 407.199 g/mol (estimated based on analogs in and ).

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-4-8-19(9-5-17)15-29-16-23-25(20-10-6-18(2)7-11-20)27-28-26(23)22-14-21(30-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOYTRMNJCIFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of methoxy and methylphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as methyl iodide and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Cancer Research

Numerous studies have explored the anti-cancer properties of pyrazoloquinoline derivatives, including the compound . For instance:

  • Cell Line Studies : Research demonstrated that this compound effectively reduces tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
  • Animal Models : In vivo studies have shown promising results where administration of the compound led to significant tumor size reduction compared to control groups.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial Studies : It has exhibited activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
  • Mechanism : The antimicrobial effect is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal focused on the efficacy of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in inhibiting tumor growth. The results indicated a dose-dependent response in reducing cell viability in treated cancer cell lines compared to untreated controls.

Treatment Concentration (µM)% Cell Viability
0100
1075
2550
5030

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound was tested against various pathogens:

PathogenZone of Inhibition (mm)
Mycobacterium smegmatis16
Pseudomonas aeruginosa19
Staphylococcus aureus15

These findings suggest that the compound not only holds promise as an anti-cancer agent but also as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, affecting their function.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a detailed comparison with structurally related compounds:

Substituent Variations at Position 8

The methoxy group at position 8 distinguishes the target compound from analogs:

  • 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline (): Substituents: 8-CH₃ (methyl) instead of 8-OCH₃. Molecular Weight: 363.464 g/mol .
  • 8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline (): Substituents: 8-OCH₂CH₃ (ethoxy) and 3-(4-methoxyphenyl). Impact: Ethoxy groups may enhance metabolic stability compared to methoxy .

Substituent Variations at Positions 3 and 5

  • 5-[(2-Fluorophenyl)Methyl]-7,8-Dimethoxy-3-(4-Methoxyphenyl)Pyrazolo[4,3-c]Quinoline (): Substituents: Fluorine at the benzyl group and dimethoxy at positions 7 and 7.
  • 3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-[(3-Methoxyphenyl)Methyl]Pyrazolo[4,3-c]Quinoline (): Substituents: Ethoxy at position 3 and dimethoxy at 7/8. Impact: Multiple methoxy/ethoxy groups enhance solubility but may complicate synthesis .

Structural Analogues with Modified Cores

  • 4-Amino-2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Quinoline (): Core: Quinoline lacking the pyrazole ring. Impact: Absence of the pyrazole ring reduces planarity and alters pharmacokinetic profiles .
  • Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-Yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (): Core: Pyrazolo[4,3-c]pyridine fused with quinoline. Impact: The carboxylate group introduces acidity, influencing bioavailability .

Comparative Data Table

Compound Name Position 8 Position 3 Position 5 Substituent Molecular Weight (g/mol) Key Properties
8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline OCH₃ 4-Methylphenyl 4-Methylbenzyl ~407.199* High lipophilicity, moderate solubility
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline () CH₃ Phenyl 4-Methylbenzyl 363.464 Lower polarity, higher permeability
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline () OCH₂CH₃ 4-Methoxyphenyl 3-Methylbenzyl ~443.5* Enhanced metabolic stability
5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline () OCH₃ (7,8-dimethoxy) 4-Methoxyphenyl 2-Fluorobenzyl ~493.4* Improved binding affinity

*Estimated based on analogs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) and nucleophilic substitution for the methoxy group, similar to methods in and .
  • Therapeutic Potential: Analogs with amino groups (e.g., 3,4-diamino derivatives in ) show enhanced therapeutic indices, suggesting that modifying the target compound’s substituents could optimize activity .

Notes on Divergences and Limitations

  • Lack of Direct Bioactivity Data : Most evidence focuses on synthesis and structural characterization rather than pharmacological profiling.
  • Substituent Trade-offs : Methoxy groups improve solubility but may reduce metabolic stability compared to ethoxy or methyl groups .
  • Stereoelectronic Effects : Fluorine or chlorine substituents () could enhance target binding but complicate synthesis .

Biological Activity

8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N3O\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}

This structure features a pyrazoloquinoline core, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds in the pyrazolo[4,3-c]quinoline family exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against colorectal cancer cell lines (HCT116 and Caco-2), inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involved inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HCT11612.5PI3K/AKT/mTOR inhibition
Caco-215.0Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinolines have also been explored. A study highlighted that several derivatives exhibited potent activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus suggests its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)Activity Type
8-Methoxy...Staphylococcus aureus0.22Bactericidal
8-Methoxy...Escherichia coli0.25Bacteriostatic

Case Studies

  • Colorectal Cancer Study : A derivative similar to this compound was tested for its effect on colorectal cancer cells. Results indicated significant cytotoxicity and potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Evaluation : In a comprehensive study of various pyrazole derivatives, one derivative showed exceptional antimicrobial activity against common pathogens, suggesting that structural modifications could enhance efficacy against resistant strains .

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